2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC17926990
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -](/images/structure/VC17926990.png)
Specification
Molecular Formula | C20H22N2O2S |
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Molecular Weight | 354.5 g/mol |
IUPAC Name | 2-[(1-phenylcyclopentanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24) |
Standard InChI Key | XXCDVIPGODFYGG-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |
Introduction
Molecular Structure and Nomenclature
The compound features a bicyclic framework comprising a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted at positions 2 and 3 with an acylamino group and a carboxamide moiety, respectively. The 2-amino group is acylated with a 1-phenylcyclopentane carbonyl substituent, introducing steric bulk and lipophilicity .
Core Thiophene System
The cyclopenta[b]thiophene system consists of a fused cyclopentane and thiophene ring. X-ray crystallography of related derivatives confirms a planar thiophene ring (bond angles: ~120°) and a puckered cyclopentane ring (dihedral angle: 15–25°) . This conformation influences intermolecular interactions and packing in the solid state .
Substituent Analysis
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2-Position: The (1-phenylcyclopentyl)carbonyl group introduces a sterically demanding, hydrophobic moiety. The cyclopentyl ring adopts an envelope conformation, while the phenyl ring lies perpendicular to the thiophene plane .
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3-Position: The carboxamide group (–CONH₂) participates in hydrogen bonding, enhancing solubility and target binding .
Synthetic Methodology
Gewald Reaction for Core Formation
The cyclopenta[b]thiophene scaffold is synthesized via the Gewald reaction, a three-component condensation of cyclopentanone, methyl cyanoacetate, and elemental sulfur in the presence of morpholine (yield: 60–75%). This step generates 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Reaction Scheme:
Acylation at the 2-Amino Position
The 2-amino group undergoes acylation with 1-phenylcyclopentane carbonyl chloride in anhydrous dichloromethane using triethylamine as a base (yield: 50–65%) .
Optimization Challenges:
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Steric hindrance from the cyclopentyl group reduces reaction rates, necessitating extended reaction times (24–48 hr) .
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Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from unreacted starting material.
Physicochemical Properties
Key Observations:
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High LogP suggests significant lipid solubility, favoring blood-brain barrier penetration .
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Low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological testing .
Challenges and Future Directions
Synthetic Scalability
Pharmacokinetic Optimization
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